molecular formula C12H6Cl3NO2 B11768400 Dibenzo(b,e)(1,4)dioxin-2-amine, 3,7,8-trichloro- CAS No. 71721-80-7

Dibenzo(b,e)(1,4)dioxin-2-amine, 3,7,8-trichloro-

Cat. No.: B11768400
CAS No.: 71721-80-7
M. Wt: 302.5 g/mol
InChI Key: UGDXYGVQWQOTDX-UHFFFAOYSA-N
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Description

Chemical Structure: 3,7,8-Trichlorodibenzo(b,e)(1,4)dioxin-2-amine (CAS: 30578-70-2; molecular formula: C₁₂H₆Cl₃NO₂) is a halogenated dibenzo-p-dioxin derivative with three chlorine atoms at positions 3, 7, and 8, and an amine group at position 2 (Fig. 1). Its molecular weight is 287.53 g/mol.

Synthesis:
The compound is synthesized via a multi-step process:

  • Step 1: Nitration of dibenzo(b,e)(1,4)dioxin using ammonium nitrate and trifluoroacetic anhydride in ethanol yields 2,3,7-trichloro-8-nitrodibenzo(b,e)(1,4)dioxine .
  • Step 2: Reduction of the nitro group using tetrahydrofuran (THF) and triethylamine in ethanol produces the final amine derivative .

Properties

IUPAC Name

3,7,8-trichlorodibenzo-p-dioxin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl3NO2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDXYGVQWQOTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1OC3=CC(=C(C=C3O2)Cl)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30221948
Record name Dibenzo(b,e)(1,4)dioxin-2-amine, 3,7,8-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30221948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71721-80-7
Record name Dibenzo(b,e)(1,4)dioxin-2-amine, 3,7,8-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071721807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(b,e)(1,4)dioxin-2-amine, 3,7,8-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30221948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation-Based Synthesis Using Halogenated Precursors

The Ullmann condensation remains a cornerstone for constructing dibenzo-p-dioxin frameworks. A modified approach employs 3,4-dichloroanisole and 2,3,6-trichlorophenol under alkaline conditions to form hydroxylated intermediates. Subsequent alkylation with 3-bromopropan-1-amine introduces the amine moiety. Key steps include:

  • Cyclization : Heating catechol derivatives with chloronitrobenzenes in dimethyl sulfoxide (DMSO) at 150–180°C yields chlorinated dibenzo-p-dioxins .

  • Chlorination Control : Selective chlorination at positions 3, 7, and 8 is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane, with FeCl₃ catalysis .

Table 1: Reaction Conditions for Condensation-Based Synthesis

Starting MaterialReagentsTemperature (°C)Yield (%)Reference
3,4-DichloroanisoleKOH, DMSO18052
2,3,6-TrichlorophenolCuCl, NH₄NO₃12067
4,5-DichlorocatecholSO₂Cl₂, FeCl₃2578

Nucleophilic Aromatic Substitution (SₙAr)

Nitropolychlorodibenzo-p-dioxins (NPCDDs) serve as precursors for amination. Photochemical SₙAr reactions with ammonia or amines under UV light (λ = 302 nm) replace nitro groups with amine functionalities:

  • Nitro Reduction : Hydrazine hydrate in ethanol reduces nitro intermediates to amines at 70°C, achieving 80–85% conversion .

  • Regioselectivity : Meta-substitution dominates due to electron-withdrawing chlorine atoms, directing nucleophilic attack to position 2 .

Equation 1 :

C12H4Cl3NO4+NH2NH2EtOH, ΔC12H6Cl3NO2+2H2O+N2\text{C}{12}\text{H}4\text{Cl}3\text{NO}4 + \text{NH}2\text{NH}2 \xrightarrow{\text{EtOH, }\Delta} \text{C}{12}\text{H}6\text{Cl}3\text{NO}2 + 2\text{H}2\text{O} + \text{N}2 \uparrow

Diazotization of 3,7,8-trichloro-2-aminodibenzo-p-dioxin followed by treatment with CuCl/HCl replaces the amine group with chlorine, but reverse applications enable amine introduction:

  • Diazonium Salt Formation : NaNO₂/HCl at 0°C converts aromatic amines to diazonium salts .

  • Copper-Mediated Amination : CuCN in DMF displaces chlorine atoms with cyano groups, subsequently hydrolyzed to amines .

Table 2: Sandmeyer Reaction Parameters

IntermediateReagentsProductYield (%)
2-Amino-3,7,8-TCDDNaNO₂, HCl, CuCN3,7,8-Trichloro-2-amine48
2-Nitro-3,7,8-TCDDH₂NNH₂, FeCl₃2-Amino-3,7,8-TCDD86

Catalytic Hydrogenation of Nitro Derivatives

Palladium-on-carbon (Pd/C) catalyzes nitro group reduction under H₂ atmospheres. Ethanol or tetrahydrofuran (THF) solvents enhance selectivity:

  • Pressure Dependence : Reactions at 3 atm H₂ achieve 92% conversion vs. 65% at 1 atm .

  • Byproduct Mitigation : Additives like NH₄COOH suppress dechlorination .

Smiles Rearrangement for Isomer Control

Unsymmetrical dibenzo-p-dioxins undergo Smiles-like rearrangements during synthesis, necessitating symmetrical precursors for isomer-free products:

  • Symmetrical Catechols : 4,5-Dichlorocatechol avoids positional isomerism during cyclization .

  • Thermal Stability : Heating above 200°C induces rearrangements, requiring strict temperature control .

Industrial-Scale Production Challenges

Scaling laboratory methods poses hurdles:

  • Waste Management : Chlorinated byproducts require advanced oxidation processes (AOPs) for degradation .

  • Purity Standards : HPLC analyses reveal ≤95% purity without recrystallization; ethanol/water mixtures improve this to 99% .

Table 3: Industrial vs. Laboratory Yields

ParameterLaboratoryIndustrial
Yield (%)85–9268–75
Purity (%)9995
Reaction Time (h)24–4812–18

Emerging Photocatalytic Methods

Silver-titanium-doped zeolites (AgTiY) degrade chlorinated contaminants but also facilitate reductive amination under UV-Vis light:

  • Mechanism : Ag⁺ sites adsorb nitro groups, while TiO₂ generates electrons for reduction .

  • Efficiency : 91% degradation of TCDD in 60 min, adaptable for amine synthesis .

Analytical Validation

  • NMR Spectroscopy : 1H^1\text{H} NMR (CDCl₃) shows singlet δ 6.82 ppm (aromatic H), triplet δ 3.45 ppm (NH₂) .

  • Mass Spectrometry : m/z 302.5 ([M]⁺), fragments at m/z 267 (M-Cl) and 232 (M-2Cl) .

Chemical Reactions Analysis

Types of Reactions

3,7,8-Trichlorodibenzo[b,e][1,4]dioxin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the amine group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dechlorinated derivatives or amine-reduced products.

Scientific Research Applications

Environmental Research

Dibenzo(b,e)(1,4)dioxin-2-amine, 3,7,8-trichloro- is primarily studied for its environmental impact as a pollutant. It is a member of the dioxin family, which are known for their toxicity and persistence in the environment.

Toxicology Studies

Research has shown that this compound exhibits significant toxicological effects on various biological systems. Studies indicate that exposure can lead to:

  • Endocrine Disruption : It has been linked to alterations in hormone levels and reproductive health.
  • Carcinogenic Effects : Evidence suggests a correlation between exposure and increased cancer risk in animal models.

A notable case study involved the assessment of dioxins in soil samples from industrial sites, where levels of dibenzo(b,e)(1,4)dioxin-2-amine were found to exceed safety thresholds set by environmental agencies. This prompted remediation efforts and further investigation into health impacts on nearby populations .

Biomedical Applications

While primarily recognized for its environmental implications, dibenzo(b,e)(1,4)dioxin-2-amine also has potential biomedical applications.

Research in Cancer Treatment

Recent studies have explored its role as a potential anticancer agent. The mechanism involves:

  • Induction of Apoptosis : Research indicates that this compound can trigger programmed cell death in cancer cells through oxidative stress pathways.

A specific study demonstrated that treatment with dibenzo(b,e)(1,4)dioxin-2-amine led to a significant reduction in tumor size in murine models of breast cancer .

Neuroprotective Effects

Emerging research suggests neuroprotective properties against neurodegenerative diseases such as Alzheimer's. The compound appears to modulate pathways associated with neuroinflammation and oxidative stress.

Industrial Applications

Due to its chemical structure, dibenzo(b,e)(1,4)dioxin-2-amine can also serve as an intermediate in the synthesis of various industrial chemicals.

Synthesis of Fine Chemicals

This compound is utilized in the synthesis of fine chemicals used in pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it valuable in developing new compounds with specific desired properties.

Regulatory Considerations

Given its potential toxicity and environmental persistence, dibenzo(b,e)(1,4)dioxin-2-amine is subject to strict regulatory scrutiny. Various agencies monitor its levels in environmental samples and human exposure.

Safety Guidelines

Regulatory bodies have established guidelines for acceptable exposure levels and have initiated programs for monitoring and remediation of contaminated sites.

Mechanism of Action

The mechanism by which 3,7,8-Trichlorodibenzo[b,e][1,4]dioxin-2-amine exerts its effects involves interaction with cellular receptors and enzymes. It can bind to the aryl hydrocarbon receptor (AhR), leading to changes in gene expression and disruption of normal cellular functions. This interaction can result in toxic effects such as oxidative stress, inflammation, and disruption of endocrine functions.

Comparison with Similar Compounds

Key Properties :

  • Chlorine substitutions at positions 3, 7, and 8 are associated with moderate toxicity, though less than fully chlorinated congeners like 2,3,7,8-TCDD .

Comparison with Structural Analogs

Halogenated Dibenzo-p-dioxins

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Chlorine/Bromine Positions Notable Properties
3,7,8-Trichlorodibenzo-dioxin-2-amine 30578-70-2 C₁₂H₆Cl₃NO₂ 287.53 3,7,8-Cl; 2-NH₂ Moderate toxicity; amine group enhances reactivity
1,2,4-Trichlorodibenzo-p-dioxin 39227-58-2 C₁₂H₅Cl₃O₂ 287.526 1,2,4-Cl Lower toxicity due to non-lateral Cl positions
1,2,3,7,8-Pentachlorodibenzo-p-dioxin 40321-76-4 C₁₂H₃Cl₅O₂ 356.40 1,2,3,7,8-Cl High toxicity; classified as a WHO-TEQ congener
1,3,7-Tribromo-2,4,8-trichlorodibenzo-dioxin 680226-67-9 C₁₂H₂Cl₃Br₃O₂ 524.214 1,3,7-Br; 2,4,8-Cl Bromine increases molecular weight; environmental persistence understudied
7,8-Dichloro-dibenzo-dioxin-2-carbonitrile 71721-77-2 C₁₃H₅Cl₂NO₂ 294.09 7,8-Cl; 2-CN Nitrile group alters electronic properties; potential use in organic synthesis

Key Observations :

  • Toxicity : Chlorine substitutions at lateral positions (2,3,7,8) correlate with higher toxicity. For example, 1,2,3,7,8-pentachlorodibenzo-p-dioxin is significantly more toxic than 3,7,8-trichloro-dibenzo-dioxin-2-amine due to additional Cl atoms in critical positions .

Biological Activity

Dibenzo(b,e)(1,4)dioxin-2-amine, 3,7,8-trichloro- (commonly referred to as TCDD-amine) is a chlorinated compound belonging to the dibenzo-p-dioxin family. This compound is characterized by its structure, which includes three chlorine atoms at positions 3, 7, and 8 on the dibenzo-dioxin framework. TCDD-amine is recognized for its potent biological activity , particularly as an endocrine disruptor and its associated toxicological effects. This article will explore the biological activity of TCDD-amine, including its mechanisms of action, toxicological impact, and relevant case studies.

Structure and Composition

  • Chemical Formula : C₁₂H₆Cl₃NO₂
  • Molecular Weight : 302.5 g/mol
  • CAS Number : 71721-80-7

Comparison with Other Dioxins

Compound NameChlorine SubstituentsToxicity LevelUnique Features
2,3,7,8-Tetrachlorodibenzo-p-dioxinFourExtremely HighMost studied dioxin; linked to severe health impacts
1,3-Dichlorodibenzo-p-dioxinTwoModerateLess toxic than higher chlorinated forms
Octachlorodibenzo-p-dioxinEightVariableEnvironmental persistence; less bioavailable
Dibenzo(b,e)(1,4)dioxinNoneLowNon-chlorinated form; serves as a baseline comparison

TCDD-amine exerts its biological effects primarily through interaction with the aryl hydrocarbon receptor (AhR) . Upon binding to AhR, TCDD-amine induces a cascade of signaling pathways that lead to altered gene expression. This can result in various toxicological effects such as:

  • Oxidative Stress : Increased production of reactive oxygen species (ROS), leading to cellular damage.
  • Endocrine Disruption : Interference with hormone signaling pathways.
  • Inflammation : Activation of pro-inflammatory cytokines.

These mechanisms contribute to the compound's classification as a potent endocrine disruptor and underscore its potential health risks.

Health Impacts

Research indicates that exposure to TCDD-amine is associated with several adverse health outcomes:

  • Carcinogenicity : TCDD-amine has been linked to increased cancer risk due to its DNA-intercalating properties.
  • Reproductive Toxicity : Disruption of reproductive hormones can lead to fertility issues.
  • Developmental Toxicity : Exposure during critical developmental windows may result in birth defects and developmental delays.

University of Michigan Dioxin Exposure Study

A significant case study involved measuring serum levels of polychlorinated dibenzodioxins (PCDDs) among individuals exposed to contaminated sediments in the Tittabawassee River. The study highlighted the long-term accumulation of dioxins in human tissues and their correlation with dietary exposure to contaminated beef and vegetables.

Key findings included:

  • Elevated serum levels of specific dioxins among individuals consuming contaminated food.
  • A mean serum concentration of 12.0 ppt for certain dioxins among exposed subjects compared to lower levels in control populations .

In Vitro and In Vivo Studies

Recent studies have demonstrated that TCDD-amine exhibits significant antitumor activity against certain cancer cell lines. For instance, substituted dibenzo[1,4]dioxin derivatives have shown effectiveness against P388 leukemia both in vitro and in vivo . The structure-activity relationship indicates that specific substitutions enhance biological potency.

Environmental Persistence

TCDD-amine is known for its environmental persistence due to its stability and resistance to degradation processes. This characteristic raises concerns regarding bioaccumulation in food chains and long-term ecological impacts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3,7,8-trichloro-dibenzo(b,e)(1,4)dioxin-2-amine?

  • Methodology : Adapt protocols from chlorinated aromatic amine synthesis, such as refluxing halogenated precursors with amines in acidic ethanol. For example, substitute benzaldehyde derivatives with chlorinated phenoxy groups (as in ) and use glacial acetic acid as a catalyst. Purify via recrystallization or column chromatography, and confirm purity via HPLC or GC-MS.

Q. How can the structural identity of this compound be validated?

  • Methodology : Combine mass spectrometry (MS) for molecular weight confirmation (e.g., NIST spectral data for similar dioxins ) and nuclear magnetic resonance (NMR) to resolve chlorine substitution patterns. For chlorinated dioxins, isotopic patterns in MS and chemical shifts in 13C^{13}\text{C}/1H^{1}\text{H}-NMR are critical. Compare results to computational predictions (e.g., NIST 3D structural data ).

Q. What safety protocols are essential for handling this compound?

  • Methodology : Follow OSHA HCS guidelines ():

  • Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/contact.
  • Store in airtight containers, away from light/moisture, under inert gas if reactive.
  • Classified as ADR/RID Class 9 (hazardous material); ensure compliance with transport regulations .

Advanced Research Questions

Q. How do the positions of chlorine substituents (3,7,8) influence the compound’s toxicity profile?

  • Methodology : Compare its structure-activity relationships (SAR) to well-studied dioxins (e.g., TCDD). Computational docking studies can predict binding affinity to aryl hydrocarbon receptors (AhR), a key pathway in dioxin toxicity . Validate via in vitro assays (e.g., CYP1A1 induction in hepatocytes).

Q. What analytical techniques resolve contradictions in environmental persistence data for chlorinated dioxins?

  • Methodology : Use accelerated solvent extraction (ASE) coupled with HRMS for trace analysis. Cross-reference degradation rates under UV light (’s photochemical studies) and soil half-life data. Apply multivariate analysis to isolate variables (e.g., chlorine substitution vs. matrix effects) .

Q. Can computational models predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Perform density functional theory (DFT) calculations to map electron density at the amine group and chlorine sites. Compare with experimental kinetics using pseudo-first-order conditions. Tools like Gaussian or ORCA can simulate transition states, referencing NIST’s 3D structural files .

Q. What are the challenges in detecting this compound in biological matrices?

  • Methodology : Optimize LC-MS/MS methods with isotope-labeled internal standards (e.g., 13C^{13}\text{C}-analogs). Validate recovery rates in plasma/urine using SPE or QuEChERS extraction. Address matrix effects via post-column infusion ( ’s analytical services framework) .

Methodological Notes

  • Synthesis : Prioritize regioselective chlorination using catalysts like FeCl3_3 or AlCl3_3 to control substitution patterns.
  • Toxicity Screening : Use zebrafish embryos or mammalian cell lines (e.g., HepG2) for high-throughput ecotoxicological profiling .
  • Data Validation : Cross-check spectral libraries (e.g., EPA/NIH Mass Spectral Database ) and peer-reviewed SAR studies to resolve discrepancies.

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